Cas no 6990-43-8 (zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate))

6990-43-8 structure
Nome del prodotto:zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
- ZBPD
- Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S)-, (T-4)-
- O,O-Dibutylphosphorodithioic acid zinc salt
- Zinc, bis(O,O-dibutyl phosphorodithioato-S,S')-, (T-4)-
- zinc dibutyl dithiophosphate
- Bis(dithiophosphoric acid dibutyl) zinc salt
- Bis[dibutoxyphosphinothioylthio]zinc
- ZINC O,O-DI-n-BUTYLPHOSPHORODITHIOATE
- Einecs 230-257-6
- Rhenocure tp
- Vocol
- Bis(O,O-dibutyl phosphorodithioato-S,S')zinc (T-4)
- Zinc dibutyl phosphorodithioate
- Rhenocure TP/S
- Bis(O,O-dibutyl dithiophosphato-S,S')zinc
- NS00019577
- EC 230-257-6
- SCHEMBL676384
- 6990-43-8
- Zinc, dibutyldithiophosphate
- zinc;dibutoxy-sulfanylidene-sulfido-lambda5-phosphane
- Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
- Butyl zinc phosphorodithioate (Zn((BuO)2(S)PS)2)
- Vocol 5
- Zinc, bis(O,O-dibutyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Phosphorodithioic acid, O,O-dibutyl ester, zinc salt
- Zinc, bis(dibutyl dithiophosphate)
- Zinc, bis(O,O-dibutyl phosphorodithioato-S,S')-, (beta-4)-
- Zinc O,O-dibutyl dithiophosphate
- Zinc O,O-dibutyl phosphorodithioate
- EINECS 246-380-3
- DTXSID0064541
- CP 15575
- 24645-45-2
- Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
- MECFLMNXIXDIOF-UHFFFAOYSA-L
-
- Inchi: InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2
- Chiave InChI: MECFLMNXIXDIOF-UHFFFAOYSA-L
- Sorrisi: [Zn+2].CCCCOP(OCCCC)(=S)[S-].CCCCOP(OCCCC)(=S)[S-]
Proprietà calcolate
- Massa esatta: 546.02600
- Massa monoisotopica: 546.026
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 16
- Complessità: 142
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103A^2
Proprietà sperimentali
- Punto di ebollizione: 303.7ºC at 760 mmHg
- Punto di infiammabilità: 137.4ºC
- PSA: 120.72000
- LogP: 8.08110
zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Aaron | AR005HR5-100g |
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)- |
6990-43-8 | 100g |
$67.00 | 2023-12-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503726-10g |
Bis((dibutoxyphosphorothioyl)thio)zinc |
6990-43-8 | 98% | 10g |
¥2599.00 | 2024-05-03 | |
Aaron | AR005HR5-500g |
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)- |
6990-43-8 | 500g |
$232.00 | 2023-12-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503726-25g |
Bis((dibutoxyphosphorothioyl)thio)zinc |
6990-43-8 | 98% | 25g |
¥5879.00 | 2024-05-03 | |
Aaron | AR005HR5-5g |
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)- |
6990-43-8 | 97% | 5g |
$212.00 | 2025-01-23 | |
Aaron | AR005HR5-10g |
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)- |
6990-43-8 | 97% | 10g |
$380.00 | 2025-01-23 |
zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Letteratura correlata
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
6990-43-8 (zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)) Prodotti correlati
- 3454-66-8(Phosphorodithioic acid,O,O-diethyl ester, potassium salt (1:1))
- 1183988-92-2(1H-Benzimidazol-2-amine, 1-cyclopropyl-4-fluoro- )
- 2377606-19-2(tert-Butyl N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate)
- 4603-72-9(5-Carboxyl-2'-deoxycytidine)
- 691393-71-2(7-(3,4-diethoxyphenyl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
- 1894744-95-6(2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methylphenol)
- 2580199-86-4(1-(benzyloxy)carbonyl-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid)
- 261966-74-9(8-(2,4-Dichloro-phenyl)-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one)
- 1361850-22-7(2,4-Dichloro-3'-nitro-4'-trifluoromethoxy-biphenyl)
- 2228063-02-1((2S)-4-(3,3-dimethylcyclopentyl)butan-2-amine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:6990-43-8)zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta